molecular formula C8H16 B3329025 1-Octene-1,1-D2 CAS No. 54439-94-0

1-Octene-1,1-D2

Cat. No. B3329025
CAS RN: 54439-94-0
M. Wt: 114.22 g/mol
InChI Key: KWKAKUADMBZCLK-DICFDUPASA-N
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Patent
US05428209

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al](Cl)([CH2:4][CH3:5])[CH2:2]C.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:4][CH3:5].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:2]

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
[Al](CC)(CC)Cl
Name
Quantity
450 g
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C=CCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mol
AMOUNT: MASS 106.4 g
Name
Type
product
Smiles
C=CCCCCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0509 mol
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428209

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al](Cl)([CH2:4][CH3:5])[CH2:2]C.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:4][CH3:5].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:2]

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
[Al](CC)(CC)Cl
Name
Quantity
450 g
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C=CCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mol
AMOUNT: MASS 106.4 g
Name
Type
product
Smiles
C=CCCCCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0509 mol
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428209

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al](Cl)([CH2:4][CH3:5])[CH2:2]C.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:4][CH3:5].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:2]

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
[Al](CC)(CC)Cl
Name
Quantity
450 g
Type
reactant
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C=CCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mol
AMOUNT: MASS 106.4 g
Name
Type
product
Smiles
C=CCCCCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0509 mol
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.